molecular formula C7H7NO2S B8772178 2-(2-Nitroprop-1-en-1-yl)thiophene

2-(2-Nitroprop-1-en-1-yl)thiophene

Cat. No.: B8772178
M. Wt: 169.20 g/mol
InChI Key: HMPLFCAOIJOKGX-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Features

¹H and ¹³C NMR spectra provide critical insights into the electronic environment of this compound. Key resonances include:

Nucleus Chemical Shift (δ, ppm) Assignment
¹H 6.85–7.10 (multiplet) Thiophene H3/H4
¹H 6.45 (doublet, J = 15 Hz) Propenyl Hα
¹H 2.25 (singlet) Methyl Hγ
¹³C 145.2 Nitro-bearing C
¹³C 126.5–130.8 Thiophene C2–C5

Properties

Molecular Formula

C7H7NO2S

Molecular Weight

169.20 g/mol

IUPAC Name

2-(2-nitroprop-1-enyl)thiophene

InChI

InChI=1S/C7H7NO2S/c1-6(8(9)10)5-7-3-2-4-11-7/h2-5H,1H3

InChI Key

HMPLFCAOIJOKGX-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=CS1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

The following analysis compares 2-(2-Nitroprop-1-en-1-yl)thiophene with structurally related compounds, focusing on substituent effects, electronic properties, and applications.

Substituent Electronic Effects

The substituent at the 2-position of the thiophene ring dictates electronic behavior and reactivity. Key comparisons include:

Compound Name Substituent Electronic Effect Key Properties
This compound Nitropropene (–CH₂–CH(NO₂)–CH₃) Strong electron-withdrawing Enhanced electrophilic reactivity; conjugation via the nitro group and alkene π-system
2-(Thiophen-2-yl)acetic acid Acetic acid (–CH₂COOH) Moderate electron-withdrawing Polar, bioactive; used as mPGES-1 inhibitor in anti-inflammatory drug discovery
2-(1,1-Dimethylethyl)thiophene tert-Butyl (–C(CH₃)₃) Electron-donating Increased steric bulk; reduced ring reactivity; common in petrochemical HDS studies
(2E)-1-(2,5-Dimethylthiophen-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one Nitrophenyl propenone Dual electron-withdrawing (nitro + ketone) Extended conjugation; crystallographically characterized for structural analysis

Key Insights :

  • Nitropropene vs. However, the acetic acid derivative’s polarity and hydrogen-bonding capacity make it more suitable for biological target binding .
  • Nitropropene vs. tert-Butyl : The tert-butyl group in 2-(1,1-dimethylethyl)thiophene donates electrons via hyperconjugation, stabilizing the thiophene ring but reducing its reactivity in hydrodesulfurization (HDS) compared to nitro-substituted analogs .
  • Conjugation Differences: The nitropropene substituent enables localized conjugation between the nitro group and the thiophene ring, whereas the nitrophenyl propenone derivative in exhibits extended cross-ring conjugation, altering UV-Vis absorption and crystallographic packing.
Physicochemical Properties

A hypothetical comparison based on substituent trends (experimental data inferred from analogous compounds):

Property This compound 2-(Thiophen-2-yl)acetic acid 2-(1,1-Dimethylethyl)thiophene
LogP ~1.8 (moderately hydrophobic) ~0.5 (hydrophilic) ~3.2 (highly hydrophobic)
Melting Point 90–100°C (estimated) 120–130°C –20°C (liquid at RT)
UV-Vis λmax ~320 nm (nitro-π* transition) ~260 nm (carboxylic acid) ~250 nm (alkyl-thiophene)

Preparation Methods

Reaction Mechanism and Optimization

The most widely reported synthesis involves the condensation of 2-thiophenecarboxaldehyde with nitroethane in the presence of ammonium acetate at 120°C for 2 hours, yielding 2-(2-nitroprop-1-en-1-yl)thiophene in 88% isolated yield. This one-pot procedure likely proceeds via a Henry reaction mechanism, where the aldehyde and nitroethane undergo base-catalyzed addition to form a β-nitro alcohol intermediate, followed by acid-catalyzed dehydration to generate the nitroolefin. Ammonium acetate serves a dual role, providing both basic (acetate) and acidic (ammonium) conditions to drive the tandem reaction.

Key optimization parameters include:

  • Temperature : Elevated temperatures (120°C) accelerate dehydration while minimizing side reactions.

  • Catalyst Loading : Stoichiometric ammonium acetate ensures complete conversion without requiring specialized catalysts.

  • Reaction Time : A 2-hour duration balances efficiency and product stability.

Scalability and Industrial Relevance

This method’s simplicity and high yield make it industrially viable. The absence of expensive metal catalysts or hazardous reagents aligns with green chemistry principles, though the exothermic nature of the dehydration step necessitates careful temperature control during scale-up.

Copper-Catalyzed Nitrodecarboxylation of Unsaturated Carboxylic Acids

Substrate Synthesis and Reaction Pathway

An alternative route employs copper-catalyzed nitrodecarboxylation of α,β-unsaturated carboxylic acids. For example, cinnamic acid derivatives are first prepared via Horner-Wadsworth-Emmons olefination using triethylphosphonoacetate and sodium hydride. Subsequent treatment with copper catalysts in the presence of nitro sources induces decarboxylation, forming the nitroolefin with 55% yield.

The mechanism involves:

  • Coordination of the carboxylic acid to the copper center.

  • Decarboxylation to generate a resonance-stabilized radical intermediate.

  • Nitro group incorporation via radical recombination.

Limitations and Comparative Analysis

While this method avoids volatile aldehydes, its lower yield and multi-step synthesis limit practicality. Additionally, the requirement for anhydrous conditions and metal catalysts increases operational complexity.

Silver-Catalyzed Henry Reaction and Challenges

Experimental Attempts and Outcomes

Silver(I) complexes, such as Ag(OTf) with triethylamine (TEA), were explored for the Henry reaction between thiophene-2-carbaldehyde and nitromethane. Despite favorable results with other aldehydes, this combination failed to produce the desired nitro alcohol precursor under standard conditions (20 h, rt). Competing side reactions, including acetal formation, dominated due to the electron-rich thiophene ring destabilizing the nitro alcohol intermediate.

Comparative Analysis of Synthetic Methods

Method Starting Materials Catalyst Conditions Yield Advantages Disadvantages
Condensation2-Thiophenecarboxaldehyde, NitroethaneAmmonium acetate120°C, 2 h88%High yield, single-step, cost-effectiveExothermic dehydration step
Copper DecarboxylationCinnamic acid derivativesCu catalystsNot specified55%Avoids aldehydesMulti-step, lower yield
Silver Henry ReactionThiophene-2-carbaldehyde, NitromethaneAg(OTf), TEArt, 20 h0%Catalytic systemCompeting side reactions dominate

Q & A

Q. What are the common synthesis methods for 2-(2-Nitroprop-1-en-1-yl)thiophene?

Answer: The synthesis of this compound typically involves a nitroalkene formation reaction. A validated method includes:

  • Reagents : Thiophene-2-carbaldehyde, nitroethane, and butylamine in acetic acid (AcOH).
  • Conditions : Sonication at 60°C until complete conversion of the aldehyde, followed by recrystallization from ethanol/ethyl acetate.
  • Yield : Single crystals suitable for X-ray diffraction are obtained via slow evaporation of a cyclohexane-ethyl acetate solution (10:1 v/v) .

Q. Table 1: Synthesis Parameters

ReagentsSolvent/CatalystConditionsProduct Isolation
Thiophene-2-carbaldehyde, nitroethane, butylamineAcOH60°C, sonicationRecrystallization (EtOH/EtOAc)

Q. How is the molecular structure of this compound characterized experimentally?

Answer: Structural characterization employs:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Determines crystal packing and bond geometry. The E-configuration of the C=C bond (torsion angle: 177.71°) and coplanarity of the thiophene ring are confirmed using SHELXL .
  • ORTEP-3 Software : Generates thermal ellipsoid diagrams to visualize atomic displacement parameters .

Q. Table 2: Key Structural Features

TechniqueSoftware/ToolKey Observations
SC-XRDSHELXLE-configuration, coplanar thiophene ring
Molecular GraphicsORTEP-3Weak C–H···O intermolecular interactions

Q. What spectroscopic techniques are employed to analyze this compound?

Answer: Spectroscopic analysis combines experimental and computational methods:

  • Experimental :
    • FT-IR : Assigns vibrational modes (e.g., nitro group stretching at ~1520 cm⁻¹).
    • NMR : Confirms proton environments (e.g., thiophene ring protons at δ 6.8–7.5 ppm).
    • UV-Vis : Identifies π→π* transitions (e.g., absorption maxima ~300–400 nm).
  • Computational : Density Functional Theory (DFT) using Gaussian 09 validates spectral assignments via potential energy distribution (PED) analysis .

Q. Table 3: Spectroscopic Techniques

TechniquePurposeKey Findings
FT-IRVibrational mode identificationNitro group and C=C stretches
NMRProton environment mappingThiophene ring substituents
DFTSpectral validationHOMO-LUMO energy gap (~3.5 eV)

Advanced Questions

Q. How can density functional theory (DFT) predict the electronic and optical properties of this compound?

Answer: DFT calculations (e.g., B3LYP/6-311++G** level in Gaussian 09) provide insights into:

  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~1–3.5 eV) correlate with charge-transfer efficiency.
  • Nonlinear Optical (NLO) Properties : Hyperpolarizability values predict materials for optoelectronic devices.
  • Global Reactivity Descriptors : Electrophilicity index (ω) and chemical potential (μ) quantify reactivity .

Q. Table 4: Computational Parameters

SoftwareFunctional/Basis SetAnalyzed Properties
Gaussian 09B3LYP/6-311++G**HOMO-LUMO, NLO, reactivity

Q. What strategies resolve contradictions in spectroscopic or crystallographic data for nitro-substituted thiophene derivatives?

Answer: Contradictions arise from solvent effects, polymorphism, or computational approximations. Resolution strategies:

  • Cross-Validation : Compare experimental (FT-IR, SC-XRD) and DFT-simulated spectra.
  • Multi-Technique Analysis : Use NMR crystallography to reconcile XRD and solid-state NMR data.
  • Sensitivity Testing : Vary DFT functionals (e.g., CAM-B3LYP vs. B3PW91) to assess computational robustness .

Q. How does the nitropropene substituent influence the reactivity and stability of the thiophene ring?

Answer: The nitro group:

  • Electron-Withdrawing Effect : Reduces electron density on the thiophene ring, enhancing electrophilic substitution at the 5-position.
  • Steric Effects : The nitropropene moiety may hinder planarization, affecting conjugation and stability.
  • Doping Studies : Halogen doping (e.g., Cl/F) alters optoelectronic properties, as shown in DFT studies of analogous compounds .

Q. What are the emerging applications of this compound in materials science?

Answer: Potential applications include:

  • Organic Photovoltaics (OPVs) : As a π-conjugated building block in donor-acceptor copolymers for light absorption .
  • Dye-Sensitized Solar Cells (DSSCs) : Low HOMO-LUMO gaps (~1.5 eV) enable efficient electron injection .
  • Corrosion Inhibition : Global reactivity descriptors (e.g., low electrophilicity) suggest metal surface passivation capabilities .

Q. Table 5: Applications and Properties

ApplicationKey PropertyReference
OPVsHigh absorption strength
DSSCsOptimal HOMO-LUMO gap
Corrosion inhibitionLow electrophilicity index

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